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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

CAS Number: 4593-15-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(2-methylpiperidin-1-
yl)ethanone (also known as N-acetyl-2-methylpiperidine), a heterocyclic compound with
potential applications in medicinal chemistry and synthetic research. This guide consolidates
available physicochemical data, outlines a detailed experimental protocol for its synthesis via
N-acetylation of 2-methylpiperidine, and discusses the broader context of the biological
activities associated with piperidine-containing molecules. The information is structured to
support drug development professionals and researchers in their exploration of this compound
and its derivatives.

Chemical and Physical Properties

1-(2-Methylpiperidin-1-yl)ethanone is a derivative of 2-methylpiperidine, where an acetyl
group is attached to the nitrogen atom of the piperidine ring. While extensive experimental data
for this specific compound is not widely published, its properties can be inferred from its
structure and data from its precursor, 2-methylpiperidine.

Table 1: Physicochemical Properties
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Property Value Source/Precursor Data
CAS Number 4593-15-1 -
Molecular Formula CsHi1sNO -
Molecular Weight 141.21 g/mol -
1-(2-methylpiperidin-1-
IUPAC Name ( YPIP -
yl)ethanone
Appearance Light yellow solid (predicted) [1]
N ) ) Precursor (2-methylpiperidine):
Boiling Point Not available
118-119 °C
) ) Precursor (2-methylpiperidine):
Density Not available
0.844 g/mL at 25 °C
- , _ General property of similar
Solubility Soluble in organic solvents )
amides
Precursor (2-methylpiperidine):
pKa Not available ( yipip )

11.2 (approx.)[2]

Synthesis and Experimental Protocols

The primary route for synthesizing 1-(2-methylpiperidin-1-yl)ethanone is the N-acetylation of
2-methylpiperidine. This is a standard amide bond formation reaction.

General Reaction Scheme
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Caption: General synthesis workflow for N-acetylation.

Detailed Experimental Protocol

This protocol is based on standard N-acetylation procedures for secondary amines.[3]
Materials:

e 2-Methylpiperidine (1.0 eq)

o Acetic Anhydride (1.2 eq)

o Pyridine (1.5 eq) or another non-nucleophilic base like Triethylamine
e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

o Addition of Base: Add pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice
bath.

o Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the
temperature remains at or below 5 °C during the addition.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3352305?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3775817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3352305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by
Thin Layer Chromatography (TLC).

e Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated
agueous NaHCOs solution to neutralize excess acid. Transfer the mixture to a separatory
funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with water and
then brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude product by flash column chromatography on silica gel,
eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to
yield the pure 1-(2-methylpiperidin-1-yl)ethanone.

Spectroscopic Data (Predicted)

While specific experimental spectra for 1-(2-methylpiperidin-1-yl)ethanone are not readily
available in public databases, the expected spectroscopic characteristics can be predicted
based on its chemical structure.

Table 2: Predicted Spectroscopic Data
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Technique Expected Characteristics

- Signals corresponding to the piperidine ring
protons (typically in the 1.0-4.0 ppm range).- A
1H NMR singlet for the acetyl methyl group protons
(around 2.1 ppm).- A signal for the methyl group
on the piperidine ring (doublet, likely upfield).

- A signal for the carbonyl carbon of the acetyl
roup (around 170 ppm).- Signals for the
15C NMR group ( _ D_P_) _ g |
carbons of the piperidine ring.- Signals for the

two methyl group carbons.

- A strong C=0 (amide) stretching band around
FT-IR 1630-1660 cm™1.- C-H stretching bands from
the alkyl groups around 2850-2950 cm™1,

- Amolecular ion peak (M+) corresponding to
Mass Spec (El) the molecular weight (141.21).- Fragmentation

patterns typical of N-acetylated piperidines.

Biological Activity and Drug Development Context

Specific biological studies on 1-(2-methylpiperidin-1-yl)ethanone are limited in published
literature. However, the piperidine scaffold is a highly privileged structure in medicinal
chemistry, found in a vast number of approved drugs and clinical candidates.[4]

The Piperidine Scaffold in Pharmacology

The piperidine ring is valued for its ability to:

 Introduce a basic nitrogen atom, which can be crucial for receptor binding and improving
pharmacokinetic properties like solubility.[4]

e Serve as a rigid scaffold to orient functional groups in three-dimensional space for optimal
interaction with biological targets.

o Enhance metabolic stability compared to more labile structures.[4]
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Compounds containing the piperidine moiety exhibit a wide array of biological activities,
including anticancer, anti-inflammatory, analgesic, antipsychotic, and antimicrobial effects.[5][6]

[71L8]

Potential Signaling Pathways and Research Directions

Given the broad bioactivity of piperidine derivatives, 1-(2-methylpiperidin-1-yl)ethanone could
be investigated for various therapeutic applications. The N-acetylation modifies the basicity of
the piperidine nitrogen, which could alter its binding profile compared to its parent amine, 2-
methylpiperidine. This modification could be explored as a strategy to modulate activity or

selectivity for various targets.
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Caption: Relationship of the target compound to known piperidine activities.

Future research could involve screening this compound against various cell lines and receptor
panels to identify potential biological targets. Its role as a synthetic intermediate for more
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complex molecules also warrants investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-methylpiperidin-1-yl)ethanone is not widely
available, general precautions for handling piperidine derivatives should be followed.[1][9][10]

o Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and
incompatible materials.

» First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse
immediately and thoroughly with water. If swallowed, rinse mouth and seek medical
attention.

Conclusion

1-(2-Methylpiperidin-1-yl)ethanone is a readily synthesizable derivative of the
pharmacologically significant 2-methylpiperidine. This guide provides a foundational protocol
for its preparation and summarizes its key chemical properties. While direct biological data is
scarce, its structural relationship to a wide range of bioactive molecules makes it a compound
of interest for screening libraries and as a building block in drug discovery and development
programs. Further research is warranted to fully elucidate its pharmacological profile and
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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